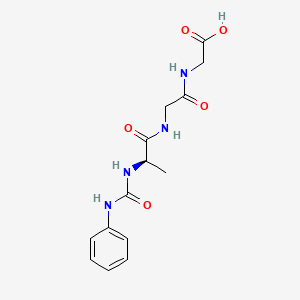
N-(Phenylcarbamoyl)-D-alanylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylcarbamoyl)-D-alanylglycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to a peptide backbone consisting of D-alanine, glycine, and another glycine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-D-alanylglycylglycine typically involves the following steps:
Formation of Phenylcarbamoyl Chloride: This is achieved by reacting phenyl isocyanate with thionyl chloride under anhydrous conditions.
Peptide Coupling: The phenylcarbamoyl chloride is then reacted with a protected D-alanylglycylglycine peptide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Phenylcarbamoyl)-D-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylcarbamoyl derivatives.
Scientific Research Applications
N-(Phenylcarbamoyl)-D-alanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(Phenylcarbamoyl)-D-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the peptide backbone can interact with cellular membranes, influencing cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Phenylcarbamoyl)benzenesulfonamide: Known for its role as an NLRP3 inflammasome inhibitor.
N-(Phenylcarbamoyl)ethylenediamine: Used as a thermal stabilizer for poly(vinyl chloride).
Uniqueness
N-(Phenylcarbamoyl)-D-alanylglycylglycine is unique due to its specific peptide structure, which imparts distinct biological and chemical properties. Unlike other phenylcarbamoyl derivatives, this compound’s peptide backbone allows for diverse interactions with biological targets, making it a versatile tool in research and potential therapeutic applications.
Properties
CAS No. |
827613-22-9 |
|---|---|
Molecular Formula |
C14H18N4O5 |
Molecular Weight |
322.32 g/mol |
IUPAC Name |
2-[[2-[[(2R)-2-(phenylcarbamoylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N4O5/c1-9(13(22)16-7-11(19)15-8-12(20)21)17-14(23)18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,22)(H,20,21)(H2,17,18,23)/t9-/m1/s1 |
InChI Key |
CJDFPGZUZHQOID-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
![Pyrido[2,3-f][1,2,3]benzotriazin-10(9H)-one, 9-hydroxy-](/img/structure/B14220337.png)
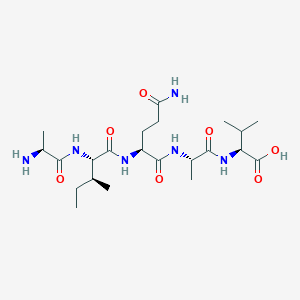
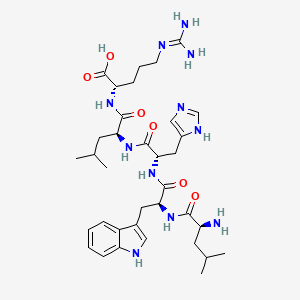
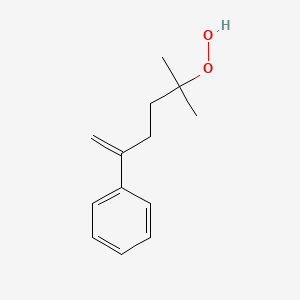
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)

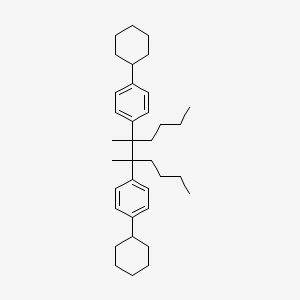
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
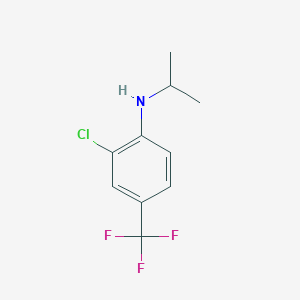
![Benzoic acid;[3-[(10-methylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14220392.png)
